Cas no 14800-26-1 (Benzenemethanaminium,N,N-dimethyl-N-(phenylmethyl)-)

Benzenemethanaminium,N,N-dimethyl-N-(phenylmethyl)- structure
14800-26-1 structure
Product Name:Benzenemethanaminium,N,N-dimethyl-N-(phenylmethyl)-
CAS No:14800-26-1
MF:C16H20N
MW:226.33670425415
CID:161926
PubChem ID:101570
Update Time:2025-04-19

Benzenemethanaminium,N,N-dimethyl-N-(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanaminium,N,N-dimethyl-N-(phenylmethyl)-
    • dibenzyl(dimethyl)azanium
    • dibenzyldimethylammonium
    • N,N-Dimethyl-N',N'-dibenzylammonium chloride
    • Dimethyldibenzylaminium
    • N-Benzyl-N,N-dimethylbenzenemethanaminium
    • DTXSID60163867
    • N-Benzyl-N,N-dimethyl-1-phenylmethanaminium
    • BRD-K36133173-005-01-2
    • TimTec1_000268
    • SCHEMBL374778
    • dibenzyl-dimethylazanium chloride
    • InChI=1/C16H20N/c1-17(2,13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3/q+1
    • Benzenemethanaminium, N,N-dimethyl-N-(phenylmethyl)-
    • LNIYNESXCOYFPW-UHFFFAOYSA-
    • NCGC00175298-01
    • 14800-26-1
    • Inchi: 1S/C16H20N/c1-17(2,13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3/q+1
    • InChI Key: LNIYNESXCOYFPW-UHFFFAOYSA-N
    • SMILES: [N+](C)(C)(CC1C=CC=CC=1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 226.1597
  • Monoisotopic Mass: 226.16
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • PSA: 0
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